2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-, more commonly referred to as S49076, is a small molecule classified as a multi-target tyrosine kinase inhibitor (TKI). It acts as an ATP-competitive inhibitor, primarily targeting the receptor tyrosine kinases MET, AXL, and FGFR1-3. [, , ] These kinases are implicated in various cellular processes, including growth, survival, migration, and angiogenesis, and their dysregulation is often associated with tumor progression, metastasis, and resistance to existing cancer therapies. [, , , ]
S49076 has emerged as a promising anticancer agent in preclinical research, demonstrating significant activity against a range of tumor types, both in vitro and in vivo. [, , , , , ] It holds particular interest in addressing acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC), where aberrant activity of MET, AXL, and FGFRs is frequently observed. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2